molecular formula C14H10F2N2O4 B5086387 N-[3-(difluoromethoxy)phenyl]-3-nitrobenzamide

N-[3-(difluoromethoxy)phenyl]-3-nitrobenzamide

Cat. No. B5086387
M. Wt: 308.24 g/mol
InChI Key: OCWLKLLFRQWBHK-UHFFFAOYSA-N
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Description

N-[3-(difluoromethoxy)phenyl]-3-nitrobenzamide, also known as DFN-15, is a chemical compound that has drawn the attention of the scientific community due to its potential applications in various fields. DFN-15 is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells and has been studied extensively for its mechanism of action and biochemical effects.

Mechanism of Action

N-[3-(difluoromethoxy)phenyl]-3-nitrobenzamide works by inhibiting the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival. N-[3-(difluoromethoxy)phenyl]-3-nitrobenzamide binds to the ATP-binding site of mTOR, inhibiting its activity and preventing downstream signaling.
Biochemical and Physiological Effects:
N-[3-(difluoromethoxy)phenyl]-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and sensitization of cancer cells to chemotherapy. N-[3-(difluoromethoxy)phenyl]-3-nitrobenzamide has also been shown to inhibit the migration and invasion of cancer cells, making it a potential candidate for the treatment of metastatic cancers.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[3-(difluoromethoxy)phenyl]-3-nitrobenzamide is its specificity for the PI3K/Akt/mTOR pathway, making it a potential candidate for targeted therapy. N-[3-(difluoromethoxy)phenyl]-3-nitrobenzamide also has a relatively low toxicity profile, making it a safer alternative to traditional chemotherapy. However, one of the limitations of N-[3-(difluoromethoxy)phenyl]-3-nitrobenzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

N-[3-(difluoromethoxy)phenyl]-3-nitrobenzamide has shown promising results in preclinical studies, and there are several potential future directions for research on this compound. One potential direction is the development of N-[3-(difluoromethoxy)phenyl]-3-nitrobenzamide analogs with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of N-[3-(difluoromethoxy)phenyl]-3-nitrobenzamide in combination with other targeted therapies or immunotherapies. Additionally, further studies are needed to investigate the potential applications of N-[3-(difluoromethoxy)phenyl]-3-nitrobenzamide in other diseases beyond cancer, such as neurodegenerative diseases.

Synthesis Methods

N-[3-(difluoromethoxy)phenyl]-3-nitrobenzamide can be synthesized using a simple and efficient method that involves the reaction of 3-nitrobenzoyl chloride with 3-(difluoromethoxy)aniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-[3-(difluoromethoxy)phenyl]-3-nitrobenzamide.

Scientific Research Applications

N-[3-(difluoromethoxy)phenyl]-3-nitrobenzamide has been extensively studied for its potential applications in cancer research. Studies have shown that N-[3-(difluoromethoxy)phenyl]-3-nitrobenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR pathway. N-[3-(difluoromethoxy)phenyl]-3-nitrobenzamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.

properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O4/c15-14(16)22-12-6-2-4-10(8-12)17-13(19)9-3-1-5-11(7-9)18(20)21/h1-8,14H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWLKLLFRQWBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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